
(E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of benzoylhydrazones, which are known for their diverse biological activities . They are often used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of benzoylhydrazones usually consists of a benzoyl group (C6H5C=O) and a hydrazone group (N-N=C). The exact structure of “(E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl nicotinate” would depend on the specific arrangement of these groups .Chemical Reactions Analysis
Benzoylhydrazones can undergo a variety of chemical reactions, including oxidation, reduction, and complexation with metals . The specific reactions that “this compound” can undergo would depend on its exact molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of benzoylhydrazones, such as melting point, boiling point, and density, can vary depending on their exact structure .Aplicaciones Científicas De Investigación
Binding and Hydrolysis by Human Serum Albumin
(E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl nicotinate, as part of the broader category of nicotinate esters, has been examined for its interaction with human serum albumin. Certain nicotinate esters demonstrate the capability to bind to albumin, a major protein in human blood, but are not hydrolyzed by it. This characteristic can be pivotal in the pharmacokinetics and pharmacodynamics of such compounds, influencing their distribution, efficacy, and metabolism within the human body (Steiner, Mayer, & Testa, 1992).
Metabolism and Synergistic Action
The metabolism of compounds bearing the methylenedioxyphenyl group, akin to the structural motif present in this compound, has been studied for its implications in pharmacology. These compounds are metabolized in vivo and in vitro, affecting the metabolism and action of various drugs and chemicals. This research highlights the potential of such compounds to modulate the bioactivity of other substances through metabolic interactions (Casida et al., 1966).
Antineoplastic Activities
Research into 6-substituted nicotinamides, which are structurally related to this compound, has indicated moderate antineoplastic (anti-cancer) activity against specific cancer cell lines. This suggests that derivatives of nicotinic acid and nicotinamides, including this compound, may hold potential as therapeutic agents in the treatment of cancer (Ross, 1967).
Photopolymerization Applications
A study on the use of nicotinate derivatives in photopolymerization processes underscores the versatility of these compounds beyond biomedical applications. Specifically, certain nicotinate esters can act as photoinitiators, facilitating the polymerization of acrylates under UV light. This property is invaluable in the development of new materials and coatings, where controlled polymerization is essential (Guillaneuf et al., 2010).
Lipophilicity and Chemical Properties
The lipophilicity of nicotinic acid derivatives, including compounds structurally related to this compound, has been extensively studied. Understanding the lipophilic properties of these compounds is crucial for predicting their behavior in biological systems, such as absorption, distribution, metabolism, and excretion (ADME) properties. Research in this area provides insights into the design of new compounds with optimized pharmacokinetic profiles (Parys & Pyka, 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Benzoylhydrazones are a subject of ongoing research due to their diverse biological activities and potential use in the synthesis of various pharmaceuticals . Future research may focus on exploring new synthesis methods, studying their mechanisms of action, and developing new drugs based on benzoylhydrazones.
Propiedades
IUPAC Name |
[4-[(E)-(benzoylhydrazinylidene)methyl]-2-methoxyphenyl] pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-27-19-12-15(13-23-24-20(25)16-6-3-2-4-7-16)9-10-18(19)28-21(26)17-8-5-11-22-14-17/h2-14H,1H3,(H,24,25)/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRREIWOGVZGPE-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2)OC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2)OC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-4-{thieno[3,2-d]pyrimidin-4-yloxy}cyclohexan-1-amine](/img/structure/B2728036.png)

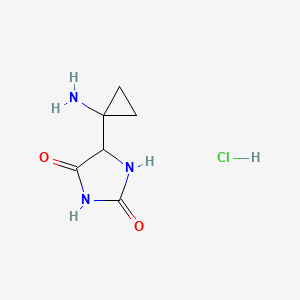
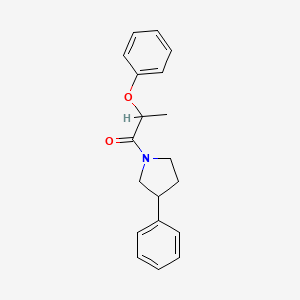
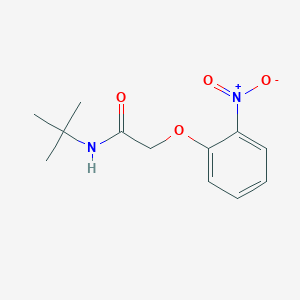

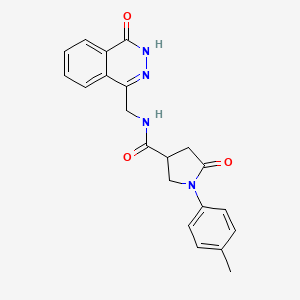
![Ethyl 2-[(6-bromo-2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2728048.png)


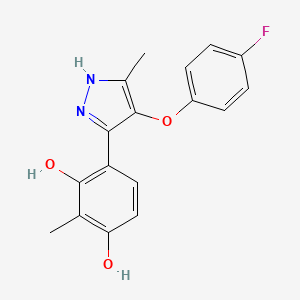
![(E)-N'-{7-[(E)-[(dimethylamino)methylidene]amino]-6-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2728054.png)
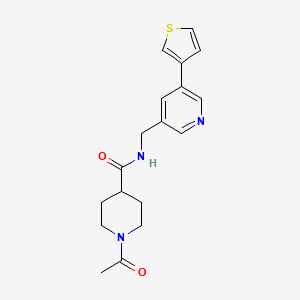
![5-bromo-2-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2728059.png)